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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636 Get Quote

(Rac)-EC5026 is a first-in-class, orally active, and highly potent small molecule inhibitor of

soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a

promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic

pain. This technical guide provides a comprehensive overview of (Rac)-EC5026, including its

mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for

researchers, scientists, and drug development professionals.

Chemical Properties and Structure
(Rac)-EC5026, also known as BPN-19186, is a urea-based compound with the chemical name

N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.

Property Value Reference

Molecular Formula C18H23F4N3O3 [1]

Molecular Weight 405.39 g/mol [1]

CAS Number 1809885-32-2 [1]

Predicted pKa 12.94 ± 0.20 [1]

Mechanism of Action and Signaling Pathway
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(Rac)-EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH)

enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation

of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic

acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By

inhibiting sEH, (Rac)-EC5026 stabilizes the levels of EETs, thereby enhancing their beneficial

effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.[2] This

mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs

(NSAIDs).
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Mechanism of action of (Rac)-EC5026.

Synthesis
While a detailed, step-by-step synthesis protocol for (Rac)-EC5026 is not publicly available, the

general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an

appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-

containing precursor. The synthesis of the key intermediate, 4-[4-

(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which

shares some structural motifs with EC5026, also provides insights into potential synthetic

routes.

Preclinical Pharmacology
In Vitro Potency
(Rac)-EC5026 is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.
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Parameter Species Value Reference

Ki Human <0.05 nM

IC50 Rat 1.4 nM

Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and

bioavailability of (Rac)-EC5026 when administered in various formulations, including

polyethylene glycol (PEG) 300 or 400.

Species Formulation Dose Tmax (h)
Bioavailabil
ity (%)

Reference

Rat PEG 300 Oral 2-3 96

Dog PEG 400 Oral 2-3 59-75

Efficacy in Neuropathic Pain Models
(Rac)-EC5026 has demonstrated significant efficacy in preclinical models of neuropathic pain,

including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury

(CCI). In a rat CCI model, (Rac)-EC5026 showed superior analgesic effects compared to

pregabalin at 10-20 fold lower doses.

Clinical Development
(Rac)-EC5026 has progressed through Phase I clinical trials in healthy volunteers,

demonstrating a favorable safety and pharmacokinetic profile.

Phase I Clinical Trials
Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been

completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.

Single Ascending Dose (SAD) Study: This randomized, double-blind, placebo-controlled

study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy
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volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-

dose-proportional increase in exposure was observed.

Food-Effect Study: This study investigated the effect of a high-fat meal on the

pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically

significant but not clinically meaningful increase in Cmax (66%) and AUC (53%) in the fed

state.

Clinical Pharmacokinetics in Humans
In the SAD study, (Rac)-EC5026 exhibited a long mean half-life of 41.8 to 59.1 hours for doses

of 8-24 mg, supporting a once-daily dosing regimen.

Dose Tmax (h)
Cmax
(ng/mL)

AUC0-inf
(ng*h/mL)

t1/2 (h) Reference

8 mg ~4-6 ~50 ~3000 41.8

16 mg ~4-8 ~100 ~6000 ~50

24 mg ~6-8 ~150 ~9000 59.1

Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a

non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is

measured by the decrease in fluorescence in the presence of the test compound.
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General workflow for an sEH inhibition assay.
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For highly potent, slow-tight binding inhibitors like (Rac)-EC5026, a FRET-displacement assay

can be utilized to accurately determine Ki values in the picomolar range.

Preclinical Neuropathic Pain Model (Chronic
Constriction Injury - CCI)
The CCI model is a widely used rodent model of neuropathic pain.
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Workflow for the Chronic Constriction Injury (CCI) model.
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Phase I Single Ascending Dose (SAD) Clinical Trial
Protocol
The SAD study followed a randomized, double-blind, placebo-controlled design.

Subject Recruitment: Healthy male and female volunteers were enrolled.

Randomization: Subjects were randomized to receive a single oral dose of (Rac)-EC5026 or

placebo.

Dose Escalation: The study consisted of multiple cohorts, with each cohort receiving a

progressively higher dose of (Rac)-EC5026 (0.5, 2, 8, 16, and 24 mg).

Safety Monitoring: Subjects were monitored for adverse events, and vital signs, ECGs, and

clinical laboratory tests were performed.

Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time

points to determine the pharmacokinetic profile of (Rac)-EC5026.

Data Analysis: Safety and pharmacokinetic data were analyzed to assess the tolerability and

dose-proportionality of (Rac)-EC5026.

Conclusion
(Rac)-EC5026 is a potent and selective sEH inhibitor with a novel mechanism of action for the

treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of

neuropathic pain, and Phase I clinical trials have established its safety and favorable

pharmacokinetic profile in humans. With its potential to provide effective pain relief without the

adverse effects associated with opioids and NSAIDs, (Rac)-EC5026 represents a significant

advancement in the development of new analgesics. Further clinical investigation in patient

populations is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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